Histamina

Descripción general

Descripción

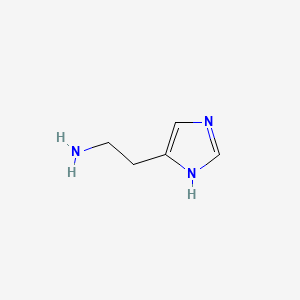

La histamina es un compuesto nitrogenado orgánico involucrado en las respuestas inmunitarias locales, regulando las funciones fisiológicas en el intestino y actuando como un neurotransmisor para el cerebro, la médula espinal y el útero . Químicamente, se clasifica como una amina, derivada de la descarboxilación del aminoácido histidina . La this compound desempeña un papel crucial en la respuesta inflamatoria y se ha reconocido como un neurotransmisor central .

Mecanismo De Acción

La histamina ejerce sus efectos uniéndose a los receptores de this compound (H1, H2, H3 y H4), que son receptores acoplados a proteínas G . La unión de la this compound a estos receptores desencadena diversas vías de señalización intracelular:

Receptores H1: Involucrados en las respuestas alérgicas, causando vasodilatación, aumento de la permeabilidad vascular y broncoconstricción.

Receptores H2: Estimulan la secreción de ácido gástrico y regulan la frecuencia cardíaca.

Receptores H3: Modulan la liberación de neurotransmisores en el sistema nervioso central.

Receptores H4: Desempeñan un papel en la quimiotaxis de las células inmunitarias y la producción de citocinas.

Aplicaciones Científicas De Investigación

La histamina tiene una amplia gama de aplicaciones de investigación científica:

Química: La this compound se utiliza como compuesto modelo para estudiar la química de las aminas y la catálisis enzimática.

Análisis Bioquímico

Biochemical Properties

Histamine is involved in several biochemical reactions, primarily through its interaction with four types of histamine receptors: H1, H2, H3, and H4 . These receptors are G-protein-coupled receptors that mediate different physiological responses. For instance, H1 receptors are involved in allergic reactions and smooth muscle contraction, while H2 receptors regulate gastric acid secretion . Histamine also interacts with enzymes such as histamine-N-methyltransferase and diamine oxidase, which are responsible for its metabolism .

Cellular Effects

Histamine exerts various effects on different cell types and cellular processes. In immune cells, histamine increases vascular permeability and promotes the migration of white blood cells to sites of infection or injury . In the gastrointestinal tract, histamine stimulates the secretion of gastric acid by parietal cells . Histamine also acts as a neurotransmitter in the central nervous system, influencing wakefulness, appetite, and cognitive functions . Additionally, histamine can modulate gene expression and cell signaling pathways, impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, histamine exerts its effects by binding to its receptors, which triggers a cascade of intracellular signaling events . For example, the binding of histamine to H1 receptors activates phospholipase C, leading to the production of inositol triphosphate and diacylglycerol, which in turn increase intracellular calcium levels . This signaling pathway results in smooth muscle contraction and increased vascular permeability . Histamine binding to H2 receptors activates adenylate cyclase, increasing cyclic AMP levels and stimulating gastric acid secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of histamine can vary over time. Histamine is a short-acting compound, and its effects are typically transient . Prolonged exposure to histamine can lead to receptor desensitization and downregulation . Histamine is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as histamine-N-methyltransferase and diamine oxidase . Long-term studies have shown that chronic exposure to histamine can result in sustained changes in cellular function and gene expression .

Dosage Effects in Animal Models

The effects of histamine in animal models are dose-dependent. Low doses of histamine can cause mild physiological responses, such as increased gastric acid secretion and mild vasodilation . Higher doses can lead to more pronounced effects, including severe allergic reactions, bronchoconstriction, and hypotension . Toxic effects of histamine at very high doses include cardiovascular collapse and anaphylactic shock . These dose-dependent effects highlight the importance of carefully regulating histamine levels in therapeutic settings .

Metabolic Pathways

Histamine is metabolized through two primary pathways: methylation and oxidative deamination . Histamine-N-methyltransferase catalyzes the methylation of histamine to form N-methylhistamine, which is less biologically active . Diamine oxidase catalyzes the oxidative deamination of histamine to produce imidazole acetaldehyde and ammonia . These metabolic pathways are crucial for regulating histamine levels and preventing excessive histamine accumulation .

Transport and Distribution

Histamine is transported and distributed within cells and tissues through various mechanisms . In the central nervous system, histamine is transported by organic cation transporters and plasma membrane monoamine transporters . These transporters facilitate the uptake and clearance of histamine from synaptic clefts, ensuring proper neurotransmitter function . In peripheral tissues, histamine is distributed through the bloodstream and can bind to specific receptors on target cells .

Subcellular Localization

Histamine is localized in various subcellular compartments, depending on the cell type . In mast cells and basophils, histamine is stored in granules and released upon activation . In neurons, histamine is localized in synaptic vesicles and released into synapses in response to neuronal activity . The subcellular localization of histamine is critical for its function, as it ensures that histamine is available for rapid release and action when needed .

Métodos De Preparación

La histamina se sintetiza mediante la descarboxilación del aminoácido histidina, una reacción catalizada por la enzima L-histidina descarboxilasa . Esta reacción se puede representar como sigue:

HistidineL-histidine decarboxylase{_svg_5}Histamine+CO2

En entornos industriales, la this compound a menudo se produce mediante la fermentación de sustratos ricos en histidina utilizando microorganismos que expresan histidina descarboxilasa . Las condiciones de reacción generalmente implican mantener un pH y una temperatura óptimos para maximizar la actividad enzimática.

Análisis De Reacciones Químicas

La histamina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar a imidazol acetaldehído por la diamina oxidasa.

Metilación: La this compound se puede metilar mediante la this compound N-metiltransferasa para formar N-metilthis compound.

Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en el anillo de imidazol.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como la diamina oxidasa y agentes metilantes como la this compound N-metiltransferasa . Los principales productos formados a partir de estas reacciones incluyen imidazol acetaldehído y N-metilthis compound.

Comparación Con Compuestos Similares

La histamina es única debido a su doble función como neurotransmisor y mediador inmunitario. Los compuestos similares incluyen:

Serotonina: Otra amina biogénica involucrada en la neurotransmisión y la vasoconstricción.

Dopamina: Un neurotransmisor involucrado en los mecanismos de recompensa y placer.

Epinefrina: Una hormona y neurotransmisor involucrado en la respuesta de lucha o huida.

La capacidad de la this compound para actuar sobre múltiples tipos de receptores y su participación en procesos fisiológicos tanto centrales como periféricos la hacen distinta de estos otros compuestos.

Actividad Biológica

Histamine is a biogenic amine that plays a crucial role in various physiological processes, including immune responses, gastric acid secretion, and neurotransmission. Its biological activity is mediated primarily through four types of receptors: H1, H2, H3, and H4. Each receptor subtype is associated with different physiological effects and pathological conditions. This article provides a comprehensive overview of histamine's biological activity, supported by data tables and relevant research findings.

Histamine Receptors and Their Functions

Histamine exerts its effects through four main receptors:

- H1 Receptors : Involved in allergic reactions, inflammation, and regulation of sleep-wake cycles. Activation leads to vasodilation and increased vascular permeability.

- H2 Receptors : Primarily located in the stomach lining, they stimulate gastric acid secretion. They also play roles in cardiac function and immune response modulation.

- H3 Receptors : Function mainly as autoreceptors in the central nervous system, inhibiting further histamine release and modulating neurotransmitter release.

- H4 Receptors : Recently discovered, these receptors are primarily involved in immune system regulation, particularly in chemotaxis of mast cells and eosinophils.

Biological Activities of Histamine

Histamine's biological activities can be categorized into several key areas:

- Immune Response Modulation :

- Gastrointestinal Function :

- Neurotransmission :

- Cardiovascular Effects :

Case Studies

Several studies highlight the diverse roles of histamine:

-

Case Study 1: Allergic Responses :

A study demonstrated that histamine levels are significantly elevated in individuals with allergic rhinitis. The application of H1 antagonists reduced symptoms effectively, showcasing histamine's role in allergy pathology . -

Case Study 2: Gastric Secretion :

Research on patients with peptic ulcers indicated that H2 receptor antagonists like ranitidine significantly decrease gastric acid secretion and promote healing . -

Case Study 3: Neurological Effects :

Investigations into the effects of histamine on cognitive functions revealed that modulation of H3 receptors can enhance memory performance in animal models .

Table 1: Overview of Histamine Receptor Functions

| Receptor Type | Primary Location | Main Functions | Associated Conditions |

|---|---|---|---|

| H1 | Smooth muscle, endothelium | Allergic responses, vasodilation | Allergies, asthma |

| H2 | Gastric mucosa | Gastric acid secretion | Peptic ulcers |

| H3 | CNS | Neurotransmitter release inhibition | Sleep disorders |

| H4 | Immune cells | Chemotaxis of immune cells | Allergic diseases |

Table 2: Effects of Histamine Antagonists

| Antagonist | Target Receptor | Clinical Use | Efficacy |

|---|---|---|---|

| Diphenhydramine | H1 | Allergies | High |

| Ranitidine | H2 | Gastric ulcers | Moderate |

| Pitolisant | H3 | Narcolepsy | High |

Propiedades

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYJJOPFIAHURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023125 | |

| Record name | Histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

209-210 °C @ 18 MM HG | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER | |

| Record name | SID8139979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H 1- and H 2-receptors. Capillary dilatation may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity. Increased capillary permeability accompanies capillary dilatation, producing an outward passage of plasma protein and fluid into the extracellular spaces, an increase in lymph flow and protein content, and the formation of edema. In addition, histamine has a direct stimulant action on smooth muscle, producing contraction if H 1-receptors are activated, or mostly relaxation if H 2-receptors are activated. Also in humans, the stimulant effect of histamine may cause contraction of the intestinal muscle. However, little effect is noticed on the uterus, bladder, or gallbladder. Histamine has some stimulant effect on duodenal, salivary, pancreatic, bronchial, and lacrimal glands. Histamine also can bind to H3 and H4 receptors which are involved in the CNS/PNS neurotransmitter release and immune system chemotaxis, respectively., ...CONTRACTS MANY SMOOTH MUSCLES, SUCH AS...BRONCHI & GUT, BUT...RELAXES OTHERS...OF FINE BLOOD VESSELS. IT IS...POTENT STIMULUS TO GASTRIC ACID PRODUCTION & ELICITS...OTHER EXOCRINE SECRETIONS. ...BRONCHOCONSTRICTION & CONTRACTION OF GUT...INVOLVE H1 RECEPTORS...GASTRIC SECRETION...INVOLVE ACTIVATION OF H2 RECEPTORS..., ...AT CELLULAR LEVEL, MANY RESPONSES TO HISTAMINE ARE CLEARLY ATTRIBUTABLE TO INCR IN MEMBRANE PERMEABILITY THAT ALLOWS COMMON INORG IONS (MAINLY CATIONS) TO FLOW DOWN ELECTROCHEM GRADIENTS & ALTER TRANSMEMBRANE POTENTIAL. IT DOUBTLESS EXPLAINS STIMULANT ACTIONS...OF HISTAMINE ON NERVE ENDINGS OR GANGLION CELLS..., ...ESSENTIALLY SIMILAR ACTION /TO THAT AT CELLULAR LEVEL/ APPEARS TO ACCOUNT FOR SECRETION, AT LEAST AS IT OCCURS IN CHROMAFFIN CELLS OF ADRENAL MEDULLA. HERE HISTAMINE...MIMIC PHYSIOLOGICAL SECRETAGOGUE ACH IN DEPOLARIZING THE PLASMALEMMA., MODE OF ACTION OF HISTAMINE...TO PRODUCE SMOOTH MUSCLE RELAXATION, INCL VASODILATION, HAS NOT BEEN DEFINED., CLASSICAL...ANTIHISTAMINES ARE...CAPABLE OF BLOCKING...H1 RECEPTORS ONLY... H2 RECEPTORS...ARE INHIBITED PREFERENTIALLY BY H2-RECEPTORS ANTAGONISTS. | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM CHLOROFORM | |

CAS No. |

51-45-6 | |

| Record name | Histamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | histamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-5-ethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Histamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imidazol-4-ylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820484N8I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83-84 °C, 86 °C | |

| Record name | Histamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HISTAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Histamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.